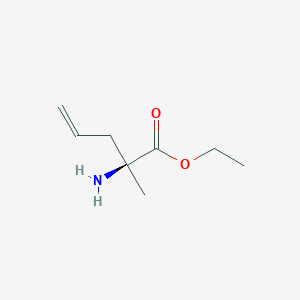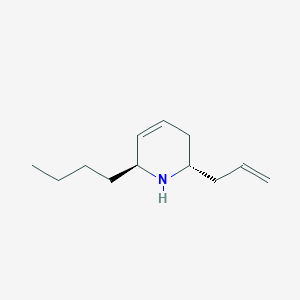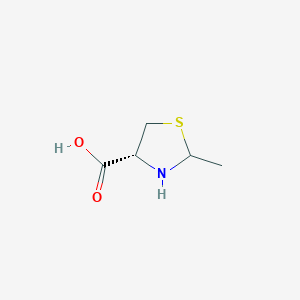
4-Buta-1,3-diynylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“4-Buta-1,3-diynylpyridine”, also known as “4,4’-Buta-1,3-diyne-1,4-diyldipyridine”, is a chemical compound with the molecular formula C14H8N2 . It has an average mass of 204.227 Da and a monoisotopic mass of 204.068741 Da .
Synthesis Analysis
The synthesis of compounds similar to “4-Buta-1,3-diynylpyridine” often involves multicomponent reactions such as the Hantzsch reaction . This reaction traditionally involves the formation of 1,4-dihydropyridine from ethyl acetoacetate, aromatic aldehyde, and any ammonia source on heating in an appropriate solvent in the presence of a protic or Lewis acid . Another method involves the oxidative dimerization of ethynylpyridines .Molecular Structure Analysis
The molecular structure of “4-Buta-1,3-diynylpyridine” can be found in various databases like ChemSpider . It’s important to note that the exact structure can vary based on the isomers and the specific substitutions on the pyridine ring .Chemical Reactions Analysis
The chemical reactions involving “4-Buta-1,3-diynylpyridine” and similar compounds often involve multicomponent reactions and coupling reactions . For example, the dehydrobromination of certain compounds can lead to the formation of dienes .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Buta-1,3-diynylpyridine” include its molecular formula (C14H8N2), average mass (204.227 Da), and monoisotopic mass (204.068741 Da) .Zukünftige Richtungen
Future research directions could involve the development of new synthesis methods and the exploration of the compound’s potential applications. For instance, the synthesis of 1,4-diaryl-1,3-butadiynes has been studied for potential applications as luminescent clusters . Additionally, the construction of metal-organic frameworks (MOFs) using “4-Buta-1,3-diynylpyridine” and similar compounds could be another interesting area of research .
Eigenschaften
IUPAC Name |
4-buta-1,3-diynylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N/c1-2-3-4-9-5-7-10-8-6-9/h1,5-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIQPDVMFOZALA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC#CC1=CC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938842 |
Source


|
| Record name | 4-(Buta-1,3-diyn-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Buta-1,3-diynylpyridine | |
CAS RN |
176715-52-9 |
Source


|
| Record name | 4-(Buta-1,3-diyn-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester](/img/structure/B71183.png)
![2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol](/img/structure/B71184.png)



![Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-2,4-diamine (9CI)](/img/structure/B71193.png)


![4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B71201.png)



